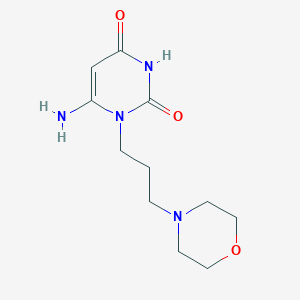

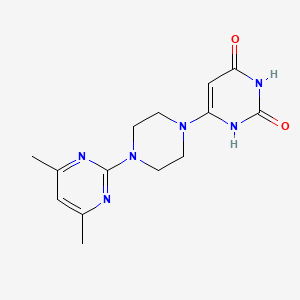

6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are components of several important biomolecules, including nucleotides and nucleic acids.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through such a reaction with sulfonyl chlorides . Although the specific synthesis of this compound is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall architecture. For example, complexes with the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine have been synthesized, showing versatile binding behavior and the formation of supramolecular H-bond architectures . This suggests that the compound may also form intricate molecular structures with potential for intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in the presence of an oxidizing agent to give aminated products . This indicates that the compound of interest may also participate in similar reactions, such as amination or substitution, depending on the reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely based on their specific substituents and molecular structure. For example, the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an extensive hydrogen bonding network, which can influence its solubility, melting point, and other physical properties . The compound may exhibit similar properties, which would be important for its practical applications and behavior in biological systems.

Scientific Research Applications

Synthesis and Derivative Development

Several studies have focused on synthesizing novel compounds derived from pyrimidine dione structures, aiming to explore their potential applications in medicinal chemistry. For example, research led by Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, highlighting their anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant potential in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antiviral Activities

Research into the biological activities of pyrimidine dione derivatives has identified several compounds with promising anticancer and antiviral properties. Singh and Paul (2006) investigated the anti-cancer activities of dialkylated-pyrimidin-2,4-diones against human tumor cell lines, revealing that specific structural modifications could enhance their anti-cancer efficacy (Singh & Paul, 2006). Furthermore, El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the anti-hepatitis B virus activity of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, showcasing moderate to high activities and suggesting potential therapeutic applications for these compounds (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Photophysical and pH-Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives have also been investigated for their photophysical properties and potential as pH sensors. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives exhibiting solid-state fluorescence and solvatochromism, which could be tuned for specific applications in pH sensing and molecular electronics (Yan, Meng, Li, Ge, & Lu, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, inhibiting α-amylase can be a therapeutic target .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway. By reducing α-amylase activity, the rapid breakdown of complex carbohydrates into glucose is prevented. This, in turn, helps to control the rise in blood glucose levels following a meal, which can be beneficial in managing hyperglycemia .

Pharmacokinetics

The compound’s effectiveness in inhibiting the α-amylase enzyme suggests that it has sufficient bioavailability to interact with its target .

Result of Action

The inhibition of α-amylase by this compound leads to a slower digestion and absorption of carbohydrates. This results in a more gradual increase in blood glucose levels after a meal, which can help to manage hyperglycemia in individuals with diabetes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2/c1-9-7-10(2)16-13(15-9)20-5-3-19(4-6-20)11-8-12(21)18-14(22)17-11/h7-8H,3-6H2,1-2H3,(H2,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYARCEFSDUNMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)